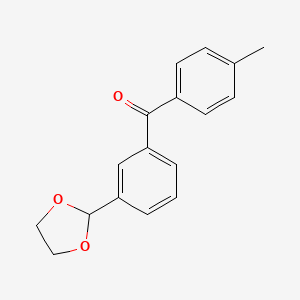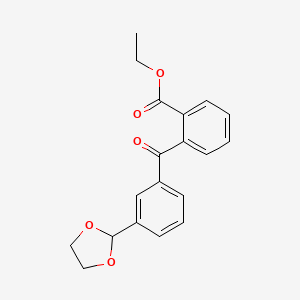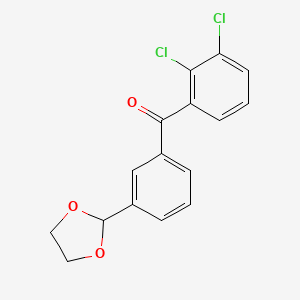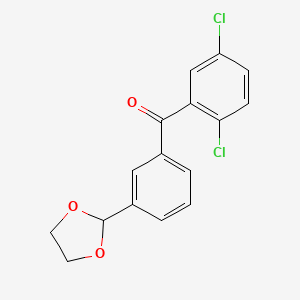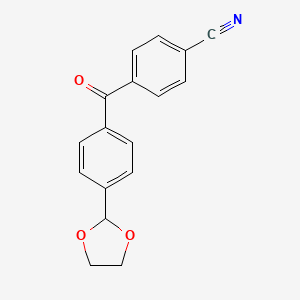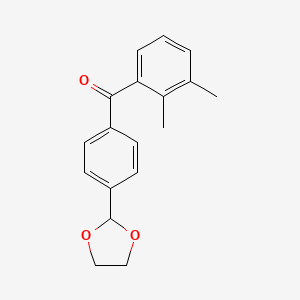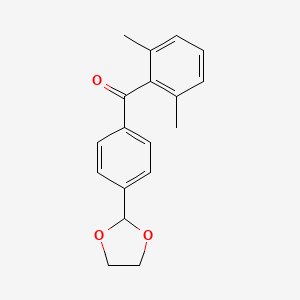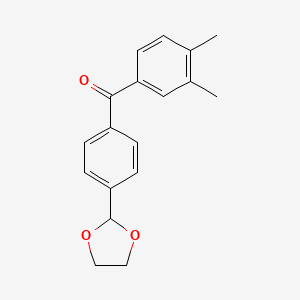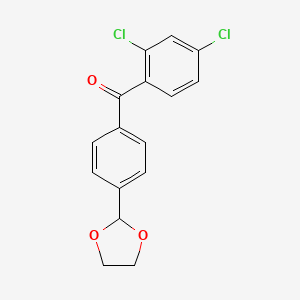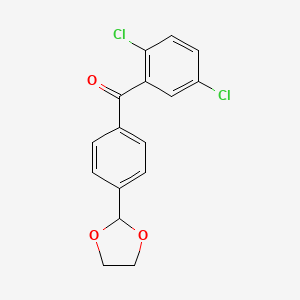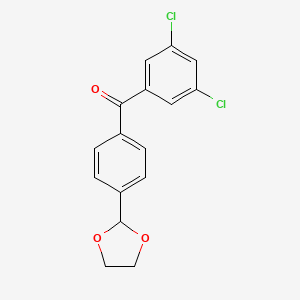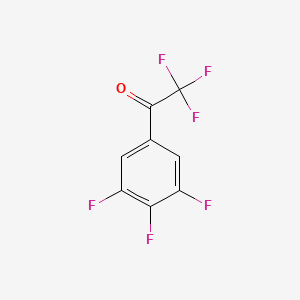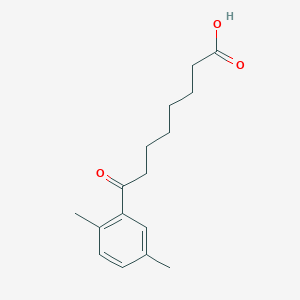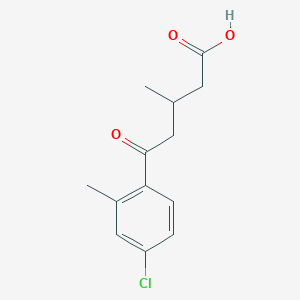
5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid” would depend on its specific molecular structure. Related compounds like 4-chloro-2-methylphenol have properties such as a melting point of 43-46 °C and a boiling point of 220-225 °C .
Scientific Research Applications
-
Design, Synthesis, and Bioactivity of Ferulic Acid Derivatives
- Application : A series of ferulic acid derivatives containing a β-amino alcohol were designed and synthesized, and their biological activities were evaluated .
- Methods : The research involved biomimetic synthesis and structural modification of natural products .
- Results : Bioassays results showed that the EC 50 values of compound D24 against Xanthomonas oryzae pv. oryzae (Xoo) was 14.5 μg/mL, which was better than that of bismerthiazol (BT, EC 50 = 16.2 μg/mL) and thiodiazole copper (TC, EC 50 = 44.5 μg/mL) .
-
Synthesis, Characterization and Antibacterial Activity of Schiff Base
- Application : The Schiff base ligand 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol and its metal (II) complexes were synthesized and characterized .
- Methods : The research involved the synthesis of Schiff base ligands and their metal (II) complexes .
- Results : The synthesized compounds were successfully characterized .
-
4-Chloro-2-methylphenylboronic Acid
-
4-Chloro-2-methylphenol
-
4-Chloro-2-methylphenylboronic Acid
-
4-Chloro-2-methylphenol
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(4-chloro-2-methylphenyl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-8(6-13(16)17)5-12(15)11-4-3-10(14)7-9(11)2/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBZNFHRIXMHLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)CC(C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methylphenyl)-3-methyl-5-oxovaleric acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

